REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1([C:20]#[N:21])[CH2:13][C:12]1([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])=[O:10])C1C=CC=CC=1>CO.Cl.[Pt](=O)=O>[NH2:21][CH2:20][C:11]1([C:9]([OH:10])=[O:8])[CH2:13][C:12]1([CH2:14][CH2:15][CH3:16])[CH2:17][CH2:18][CH3:19] |f:1.2|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1(C(C1)(CCC)CCC)C#N
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CO.Cl
|
Name
|
|
Quantity
|
0.035 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1(C(C1)(CCC)CCC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.09 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |